molecular formula C26H32N2O9S B1670645 Diltiazem malate CAS No. 144604-00-2

Diltiazem malate

Cat. No.: B1670645
CAS No.: 144604-00-2
M. Wt: 548.6 g/mol
InChI Key: IUSFTUWHKCSCDY-QTKZZPNDSA-N
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Description

Diltiazem malate is a benzothiazepine derivative with antihypertensive and vasodilating properties. It is a member of the non-dihydropyridine calcium channel blockers drug class. This compound primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This compound is used clinically as an antihypertensive, anti-arrhythmic, and anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diltiazem malate can be synthesized by treating diltiazem base with L-malic acid. The diltiazem base is obtained from diltiazem hydrochloride. The synthesis involves the formation of molecular salts, where the N,N-(dimethyl)ethylamine fragment of the diltiazem molecule interacts with the carboxylic groups of L-malic acid to form heterosynthons .

Industrial Production Methods: In industrial settings, the production of this compound involves the crystallization approach to obtain diltiazem forms with lower water solubility. This is achieved by treating diltiazem base with carboxylic acids, including L-malic acid. The process involves single crystal and powder X-ray diffraction, differential thermal analysis, solid-state cross-polarization magic angle spinning nuclear magnetic resonance, and ultraviolet-visible spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions: Diltiazem malate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diltiazem oxide, while reduction may yield diltiazem alcohol .

Scientific Research Applications

Diltiazem malate has a wide range of scientific research applications, including:

Mechanism of Action

Diltiazem malate works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This inhibition results in the relaxation of the smooth muscle in the walls of arteries, allowing them to open and facilitate blood flow more easily. Additionally, this compound acts on the heart to prolong the period until it can beat again by blocking the entry of calcium into the cells of the heart and blood vessels .

Comparison with Similar Compounds

    Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.

    Verapamil: A non-dihydropyridine calcium channel blocker that directly acts on the heart muscle.

Comparison: Diltiazem malate displays an intermediate specificity to target both the cardiac and vascular smooth muscle, unlike nifedipine, which primarily targets vascular smooth muscle, and verapamil, which directly targets the heart muscle. This intermediate specificity makes this compound unique in its ability to manage both cardiac and vascular conditions effectively .

Properties

CAS No.

144604-00-2

Molecular Formula

C26H32N2O9S

Molecular Weight

548.6 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1

InChI Key

IUSFTUWHKCSCDY-QTKZZPNDSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O

SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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